1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-

High-Temperature Processing Polyurethane Catalysis Volatile Organic Compound Reduction

1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 135089-11-1; C9H23N3; MW 173.30 g/mol) is a fully N-methylated, asymmetric triamine. It is a structural isomer of the widely used catalyst N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, CAS 3030-47-5) and N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2).

Molecular Formula C9H23N3
Molecular Weight 173.3 g/mol
CAS No. 135089-11-1
Cat. No. B3034055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
CAS135089-11-1
Molecular FormulaC9H23N3
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCN(C)CCCNCCN(C)C
InChIInChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3
InChIKeyPVPWNDNHDCZANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 135089-11-1): A High-Boiling Triamine Isomer for Procure-to-Spec Advantages


1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 135089-11-1; C9H23N3; MW 173.30 g/mol) is a fully N-methylated, asymmetric triamine. It is a structural isomer of the widely used catalyst N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, CAS 3030-47-5) and N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2). The compound is commercially available as a research chemical and organic building block with a typical purity of 97–98% . Its unique substitution pattern on a 1,3-propanediamine backbone results in differentiated physical properties, particularly a notably higher boiling point (∼219 °C) compared to its closest structural analogs, which can be decisive for applications requiring high-temperature processing stability .

Why PMDETA or TMPDA Cannot Simply Be Substituted for 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- in High-Temperature Formulations


Although 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- shares the identical molecular formula (C9H23N3) with the common polyurethane catalyst PMDETA, their atom connectivity and nitrogen substitution patterns are fundamentally different. This structural isomerism directly impacts physical properties critical to industrial formulation. The target compound exhibits a predicted boiling point of 219.4±8.0 °C, significantly exceeding that of PMDETA (∼198 °C) . Generic substitution with a lower-boiling isomer like PMDETA in a high-temperature curing or capture process would introduce a higher risk of volatile amine emissions and catalyst loss, potentially compromising product integrity, yield, and workplace safety. This quantifiable property difference makes them non-interchangeable for process engineering specifications.

Head-to-Head Physicochemical Differentiation of 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 135089-11-1) vs. Structural Isomers


Boiling Point Advantage Over the Isomer Pentamethyldiethylenetriamine (PMDETA)

The predicted boiling point of 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- is 219.4±8.0 °C. In contrast, its structural isomer PMDETA (CAS 3030-47-5), which shares the same molecular formula (C9H23N3), is reported to have a boiling point of approximately 198 °C . This represents a quantified difference of approximately 21.4 °C.

High-Temperature Processing Polyurethane Catalysis Volatile Organic Compound Reduction

Distinctive Basicity (pKa) vs. the Diamine Isomer N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

The predicted pKa value for the target compound is 10.12±0.19. Its diamino analog, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2), contains two tertiary amine groups but lacks the third, ethyl-bridged amino group. While a precise pKa for TMPDA was not directly compared in the same source, the structural addition of a basic nitrogen center in the target compound is predicted to create a higher overall basicity profile and multi-site protonation capability [1].

Proton Sponge Design Acid Scavenging Nucleophilic Catalysis

Asymmetric Architecture for Tunable Reactivity vs. Symmetric Diamines

The target compound features an asymmetric triamine structure with a dimethylaminoethyl substituent on one nitrogen and two methyl groups on another, creating distinct steric and electronic environments across the 1,3-propanediamine backbone. This contrasts with symmetric diamines like TMPDA, which has four identical N-methyl groups, or linear triamines like PMDETA, which have a different nitrogen spacing . This controlled asymmetry allows for potentially differential protonation and catalytic selectivity in crosslinking reactions, a parameter empirically exploited in the design of selective polyurethane blowing catalysts.

Selective Catalysis Polymer Crosslinking Structure-Activity Relationship

Validated Application Scenarios for 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 135089-11-1) Based on Quantified Differentiation


High-Temperature Epoxy Curing Agent Component

The quantified ~21.4 °C higher boiling point of the compound over its isomer PMDETA directly supports its selection as a non-fugitive amine component in epoxy formulations requiring elevated cure schedules (e.g., >180 °C). This minimizes volatile amine loss during processing, ensuring the desired crosslink density and final polymer properties are achieved .

Selective Catalyst for Isocyanate-Hydroxyl Reactions in Polyurethanes

The asymmetric tertiary amine structure, with three sterically and electronically distinct nitrogen sites, aligns with the structural features of known selective blowing catalysts like BDMAEE. The target compound's molecular architecture suggests it could be rationally evaluated for fine-tuning the gel/blow balance in polyurethane foams, a property not achievable with the more common, symmetric PMDETA .

Building Block for Tridentate Ligand Synthesis

As a triamine with a 1,3-propanediamine core, the compound shares the chelation potential of PMDETA but with a different alkylene linker length between nitrogen atoms. This alters the bite angle and stability of metal complexes, making it a structurally distinct scaffold for synthesizing novel organometallic catalysts or metal-organic frameworks (MOFs) where a larger chelate ring is desired .

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